molecular formula C18H16N4O7S2 B085701 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- CAS No. 117-88-4

1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-

Cat. No.: B085701
CAS No.: 117-88-4
M. Wt: 464.5 g/mol
InChI Key: KOXYXBGVZGWXED-UHFFFAOYSA-N
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Description

1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and an azo linkage to an acetylamino-aminophenyl group. It is often used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

    Substitution Reagents: Sulfuric acid, nitric acid.

Major Products

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colorants for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine-4,8-disulfonic acid: Similar structure but different substitution pattern.

    1,5-Naphthalenedisulfonic acid: Lacks the azo linkage and acetylamino-aminophenyl group.

Uniqueness

1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- is unique due to its combination of sulfonic acid groups and azo linkage, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring both water solubility and vibrant color properties.

Properties

IUPAC Name

3-[(2-acetamido-4-aminophenyl)diazenyl]naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7S2/c1-10(23)20-16-7-11(19)5-6-15(16)22-21-12-8-14-13(18(9-12)31(27,28)29)3-2-4-17(14)30(24,25)26/h2-9H,19H2,1H3,(H,20,23)(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXYXBGVZGWXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059463
Record name 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-
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Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-88-4
Record name 3-[2-[2-(Acetylamino)-4-aminophenyl]diazenyl]-1,5-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-88-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthalenedisulfonic acid, 3-(2-(2-(acetylamino)-4-aminophenyl)diazenyl)-
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Record name 1,5-Naphthalenedisulfonic acid, 3-[2-[2-(acetylamino)-4-aminophenyl]diazenyl]-
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Record name 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[2-(acetylamino)-4-aminophenyl]azo]naphthalene-1,5-disulphonic acid
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